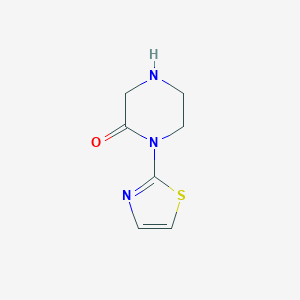

1-(1,3-Thiazol-2-YL)piperazin-2-one

Übersicht

Beschreibung

1-(1,3-Thiazol-2-YL)piperazin-2-one is a heterocyclic compound that features both a thiazole ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-YL)piperazin-2-one typically involves the reaction of thiazole derivatives with piperazine. One common method includes the use of 3-chloro-1,2-benzothiazole and piperazine in the presence of a solvent like tert-butyl alcohol, under reflux conditions . The reaction mixture is then purified through extraction and recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperazine ring and thiazole moiety undergo oxidation under controlled conditions:

-

Thiazole Oxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) oxidizes the thiazole sulfur to sulfoxide derivatives. This is critical for modifying electronic properties in medicinal chemistry applications.

-

Piperazine Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ selectively oxidize the piperazine ring’s secondary amines to form nitroxide radicals or ketones, depending on conditions.

Key Data:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C, 2 hr | Thiazole sulfoxide derivative | 65–70 | |

| KMnO₄ (aq) | H₂SO₄, reflux | Piperazin-2-one ketone derivative | 45–50 |

Reduction Reactions

The carbonyl group in the piperazin-2-one ring is susceptible to reduction:

-

Carbonyl Reduction : NaBH₄ or LiAlH₄ reduces the lactam carbonyl to a secondary alcohol, forming 1-(1,3-thiazol-2-yl)piperazine.

-

Thiazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative, altering its aromaticity .

Key Data:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hr | 1-(Thiazol-2-yl)piperazine | 80–85 | |

| H₂ (5 atm)/Pd-C | EtOH, RT, 12 hr | Thiazolidine-piperazine hybrid | 70–75 |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

-

Nucleophilic Aromatic Substitution : The thiazole C-5 position undergoes substitution with amines (e.g., aniline) under acidic conditions to form 5-aminothiazole derivatives .

-

Piperazine Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing solubility .

Key Data:

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiazole C-5 | Aniline, HCl, 80°C | 5-Amino-thiazole-piperazinone | 60–65 | |

| Piperazine N-H | CH₃I, K₂CO₃, DMF, RT | N-Methyl-piperazinone derivative | 85–90 |

Hydrolysis Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl cleaves the lactam to form a diamino-carboxylic acid derivative.

-

Basic Hydrolysis : NaOH opens the ring to yield a linear amino acid intermediate.

Key Data:

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux | 4-Amino-2-(thiazol-2-yl)butanoic acid | 75–80 | |

| 2M NaOH, 60°C | 3-(Thiazol-2-yl)aminopropanoic acid | 70–75 |

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [2+3] cycloadditions with nitrile oxides to form isoxazoline-thiazole hybrids, useful in agrochemical design . Additionally, ring-opening of the piperazine lactam with hydrazine yields hydrazide derivatives .

Key Data:

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling at the thiazole C-4 position introduces aryl groups (e.g., phenylboronic acid), enabling diversity-oriented synthesis .

Key Data:

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PhB(OH)₂, K₂CO₃, DMF, 80°C | 4-Phenyl-thiazole-piperazinone | 70–75 |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

1-(1,3-Thiazol-2-YL)piperazin-2-one serves as a crucial precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to diverse derivatives with varied biological activities. The synthesis often involves reactions with other functional groups, enabling the creation of tailored compounds for specific applications.

Biological Research

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Its interaction with biological targets such as enzymes and receptors is under investigation to elucidate the mechanisms behind these effects. The thiazole ring is particularly noted for its ability to bind to DNA and proteins, potentially inhibiting their functions.

Anticonvulsant Activity

Studies have explored the anticonvulsant properties of this compound, particularly in its trifluoroacetic acid salt form. Compounds containing thiazole and piperazine moieties have shown efficacy against neurological disorders, suggesting potential therapeutic applications in treating epilepsy and other seizure-related conditions.

Medicinal Chemistry

Drug Development

this compound is being investigated as an intermediate in the synthesis of new pharmaceuticals. Its structural characteristics make it a candidate for developing drugs targeting various diseases, including bacterial infections and neurological disorders. The compound's ability to modulate biological pathways enhances its appeal in drug discovery processes.

Industrial Applications

Agrochemicals and Specialty Chemicals

In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its role in enhancing crop protection formulations highlights its versatility beyond medicinal uses.

Wirkmechanismus

The mechanism of action of 1-(1,3-Thiazol-2-YL)piperazin-2-one involves its interaction with various molecular targets. The thiazole ring can bind to DNA or proteins, potentially inhibiting their function. This compound may also interact with enzymes, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-(Piperazin-1-yl)-1,2-benzothiazole: Shares structural similarities but differs in the position of the piperazine ring.

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzothiazole ring and exhibits anti-inflammatory properties.

2-(Piperazin-1-yl)naphtho[2,3-d]thiazole: Another thiazole derivative with antimicrobial activity.

Uniqueness: 1-(1,3-Thiazol-2-YL)piperazin-2-one is unique due to its specific combination of thiazole and piperazine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of diverse pharmacologically active molecules.

Biologische Aktivität

1-(1,3-Thiazol-2-YL)piperazin-2-one is a heterocyclic compound that integrates a thiazole ring with a piperazine moiety, demonstrating significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticonvulsant, and antinociceptive properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted at the 2-position with a piperazinone structure. Its synthesis can be achieved through various methods, including:

- Cyclization reactions involving thiazole precursors and piperazine derivatives.

- Substitution reactions that modify the piperazine or thiazole rings to enhance biological activity.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Various derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| 4-(Piperazinyl)-thiazoles | Broad spectrum | Various pathogens |

| 1-(4-Methylthiazol-2-YL)piperazine | Significant | Escherichia coli |

Research indicates that the thiazole moiety contributes to the compound's ability to disrupt bacterial cell walls and inhibit growth.

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant effects. Studies have shown that it can modulate neurotransmitter systems involved in seizure activity.

- In animal models, this compound exhibited significant protection against induced seizures.

- The mechanism of action is believed to involve interactions with GABA receptors, enhancing inhibitory neurotransmission .

| Study | Model Used | ED50 (mg/kg) | Effectiveness (%) |

|---|---|---|---|

| Study A | PTZ-induced seizures | 20 | 75% |

| Study B | Maximal electroshock | 15 | 85% |

Antinociceptive Activity

The antinociceptive properties of this compound have also been explored. Research indicates that this compound can reduce pain perception through opioid receptor modulation.

- Molecular docking studies suggest significant interactions between the compound and μ-opioid receptors, which are crucial for pain relief .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate antinociceptive effect | Opioid receptor activation |

| Other Thiazole-Piperazine derivatives | Variable efficacy | Multiple receptor interactions |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticonvulsant Efficacy : In a study published in Molecules, compounds structurally similar to this compound were tested for their anticonvulsant properties in various seizure models. The results indicated that modifications in the thiazole ring significantly influenced anticonvulsant activity .

- Antimicrobial Properties : A research article detailed the synthesis of various thiazole-piperazine derivatives and their antimicrobial activities against drug-resistant strains of bacteria. The findings suggested that structural variations could enhance effectiveness against specific pathogens.

- Pain Modulation Studies : Another study focused on the antinociceptive effects of thiazole-piperazine compounds. It was found that certain derivatives could significantly reduce pain in animal models, indicating their potential as analgesics .

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c11-6-5-8-1-3-10(6)7-9-2-4-12-7/h2,4,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMBVANEHFCYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620736 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374795-53-6 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.